molecular formula C5H10O2 B13677749 3-Methyltetrahydrofuran-2-ol

3-Methyltetrahydrofuran-2-ol

Cat. No.: B13677749
M. Wt: 102.13 g/mol
InChI Key: CPYWBYRPOLPZCP-UHFFFAOYSA-N
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Description

3-Methyltetrahydrofuran-2-ol is an organic compound with the molecular formula C5H10O2 It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a methyl group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyltetrahydrofuran-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyldihydrofuran-2(3H)-one using diisobutylaluminum hydride in methylene chloride at low temperatures . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of biomass-derived furfurals. This process is environmentally friendly and aligns with the principles of green chemistry, as it utilizes renewable raw materials .

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Diisobutylaluminum hydride is frequently used for reduction reactions.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyltetrahydrofuran-2-one

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted tetrahydrofuran compounds

Scientific Research Applications

3-Methyltetrahydrofuran-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyltetrahydrofuran-2-ol involves its interactions with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar properties but lacking the hydroxyl group.

    Tetrahydrofuran: A widely used solvent in organic synthesis, but without the methyl and hydroxyl groups.

Uniqueness

3-Methyltetrahydrofuran-2-ol is unique due to the presence of both a methyl and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs .

Properties

IUPAC Name

3-methyloxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-3-7-5(4)6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYWBYRPOLPZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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